6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-3-METHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines.
Preparation Methods
The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters. This reaction is acid-catalyzed and results in the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-METHOXYPHENYL)-3-METHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with target receptors, influencing their activity. The exact pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines such as:
- 6-(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
- 6-(4-METHYLPHENYL)-3-PR-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
What sets 6-(4-METHOXYPHENYL)-3-METHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE apart is its unique combination of substituents, which may confer distinct pharmacological properties and synthetic utility.
Properties
Molecular Formula |
C20H21N5O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H21N5O2S/c1-12-5-4-6-15(11-12)21-19(26)18-17(14-7-9-16(27-3)10-8-14)24-25-13(2)22-23-20(25)28-18/h4-11,17-18,24H,1-3H3,(H,21,26) |
InChI Key |
QURKGNAZTDEBRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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